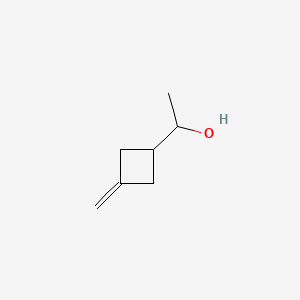
1-(3-Methylidenecyclobutyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylidenecyclobutyl)ethan-1-ol is an organic compound characterized by a cyclobutyl ring with a methylene group and an ethan-1-ol moiety. This compound is notable for its unique structure, which combines a strained cyclobutyl ring with a hydroxyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methylidenecyclobutyl)ethan-1-ol can be synthesized through various methods. One common route involves the cyclization of a suitable precursor, such as 3-methylidenecyclobutanone, followed by reduction to introduce the hydroxyl group. The reaction typically requires a strong base like sodium hydride (NaH) for cyclization and a reducing agent such as lithium aluminum hydride (LiAlH4) for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems can also help in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylidenecyclobutyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-(3-Methylidenecyclobutyl)ethanone.
Reduction: 1-(3-Methylidenecyclobutyl)ethane.
Substitution: 1-(3-Methylidenecyclobutyl)ethyl chloride.
Aplicaciones Científicas De Investigación
1-(3-Methylidenecyclobutyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylidenecyclobutyl)ethan-1-ol depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring’s strain can also induce unique reactivity, making it a valuable intermediate in various chemical reactions.
Comparación Con Compuestos Similares
1-(3-Methylenecyclobutyl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3-Methylcyclobutyl)ethan-1-ol: Similar structure but without the methylene group.
Uniqueness: 1-(3-Methylidenecyclobutyl)ethan-1-ol is unique due to the presence of both a strained cyclobutyl ring and a reactive hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
1-(3-methylidenecyclobutyl)ethanol |
InChI |
InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h6-8H,1,3-4H2,2H3 |
Clave InChI |
FADVECQNJUSRDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(=C)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


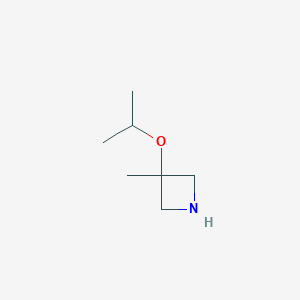
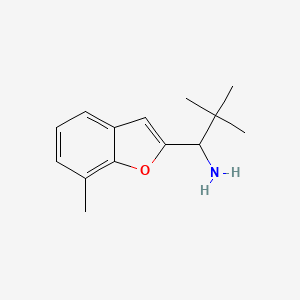

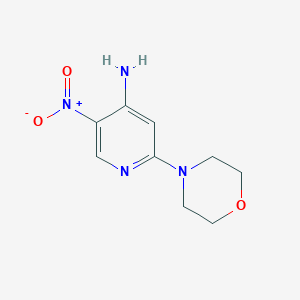

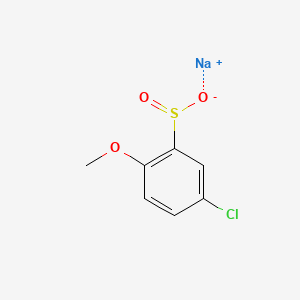

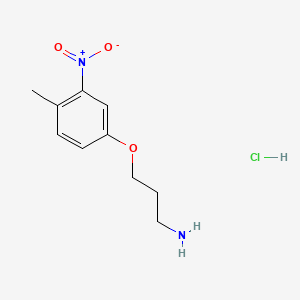

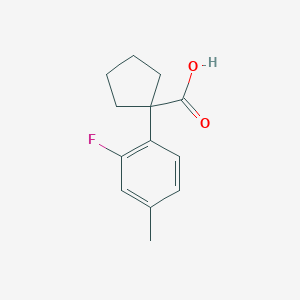
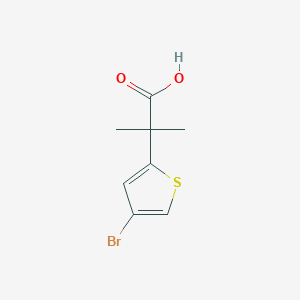


![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)
